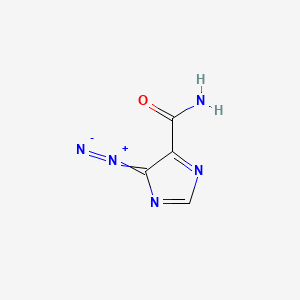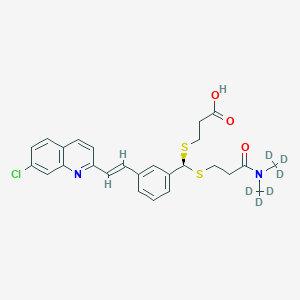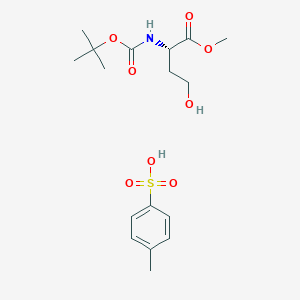
Ciclopirox-d11 β-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciclopirox-d11 β-D-Glucuronide is the deuterium labeled Ciclopirox β-D-Glucuronide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular weight of this compound is 394.46, and its formula is C18H14D11NO8 . The SMILES representation of its structure is also provided .Physical And Chemical Properties Analysis
This compound has a molecular weight of 394.46 and a formula of C18H14D11NO8 . Other specific physical and chemical properties are not provided in the searched resources.Applications De Recherche Scientifique
Développement de médicaments
Ciclopirox-d11 β-D-Glucuronide est une version deutérée du Ciclopirox β-D-Glucuronide {svg_1}. Le deutérium, un isotope stable de l'hydrogène, est souvent incorporé dans les molécules médicamenteuses comme traceur pour la quantification pendant le processus de développement de médicaments {svg_2}. Cela permet aux chercheurs de suivre la distribution, le métabolisme et l'excrétion du médicament dans l'organisme {svg_3}.
Pharmacocinétique
Le marquage au deutérium dans le this compound peut affecter les profils pharmacocinétiques et métaboliques des médicaments {svg_4}. Cela signifie qu'il peut être utilisé dans la recherche pour comprendre comment le corps absorbe, distribue, métabolise et excrète le Ciclopirox {svg_5}.
Recherche biologique
this compound peut être utilisé dans la recherche biologique pour étudier les effets du Ciclopirox et de ses métabolites {svg_6}. Par exemple, il peut aider les chercheurs à comprendre comment le Ciclopirox interagit avec les systèmes biologiques et ses effets potentiels sur divers processus biologiques {svg_7}.
Recherche chimique
Dans le domaine de la chimie, le this compound peut être utilisé pour étudier les propriétés chimiques et les réactions du Ciclopirox {svg_8}. Le marquage au deutérium peut fournir des informations précieuses sur le comportement chimique du Ciclopirox {svg_9}.
Recherche médicale
this compound peut être utilisé dans la recherche médicale pour étudier les effets thérapeutiques et les effets secondaires potentiels du Ciclopirox {svg_10}. Cela peut aider au développement de nouveaux traitements et à l'amélioration de ceux existants {svg_11}.
Recherche pharmaceutique
Dans la recherche pharmaceutique, le this compound peut être utilisé pour étudier la formulation, la stabilité et l'efficacité des médicaments à base de Ciclopirox {svg_12}. Cela peut contribuer au développement de produits pharmaceutiques plus efficaces et plus sûrs {svg_13}.
Mécanisme D'action
Target of Action
Ciclopirox-d11 β-D-Glucuronide is the deuterium labeled Ciclopirox β-D-Glucuronide . Ciclopirox is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties . Its main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes .
Mode of Action
Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe 3+ and Al 3+ . This interaction with its targets leads to changes in the normal functioning of the enzymes, thereby inhibiting the growth of the fungi .
Biochemical Pathways
Ciclopirox exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . The affected pathways and their downstream effects are primarily related to the inhibition of essential enzymes in these organisms .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The molecular and cellular effects of this compound’s action would be expected to mirror those of Ciclopirox. This includes the inhibition of essential enzymes in fungal organisms, leading to their inability to grow and reproduce .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ciclopirox-d11 β-D-Glucuronide involves the conversion of Ciclopirox to its glucuronide form using β-D-Glucuronic acid. Deuterium labeling is introduced during the synthesis process to obtain the final product with d11 isotopic labeling.", "Starting Materials": [ "Ciclopirox", "β-D-Glucuronic acid", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Sodium cyanoborohydride (NaCNBH3)", "Methanol (MeOH)", "Acetic acid (AcOH)", "Dichloromethane (DCM)", "Diethyl ether (Et2O)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve Ciclopirox in DCM and add NaOH solution. Stir the mixture at room temperature for 1 hour to obtain the sodium salt of Ciclopirox.", "Step 2: Add β-D-Glucuronic acid to the reaction mixture and stir at room temperature for 24 hours to obtain Ciclopirox β-D-Glucuronide.", "Step 3: Add NaBH4 to the reaction mixture and stir at room temperature for 2 hours to reduce any remaining Ciclopirox to its alcohol form.", "Step 4: Add NaCNBH3 to the reaction mixture and stir at room temperature for 2 hours to introduce deuterium labeling at the alcohol position.", "Step 5: Quench the reaction with water and extract the product with DCM.", "Step 6: Wash the organic layer with water and dry over Na2SO4.", "Step 7: Concentrate the organic layer under reduced pressure and dissolve the residue in MeOH.", "Step 8: Add AcOH to the solution and stir at room temperature for 1 hour to obtain the final product, Ciclopirox-d11 β-D-Glucuronide.", "Step 9: Purify the product by column chromatography using Et2O/MeOH as the eluent." ] } | |
Numéro CAS |
1279033-13-4 |
Formule moléculaire |
C₁₈H₁₄D₁₁NO₈ |
Poids moléculaire |
394.46 |
Synonymes |
1-[(6-Cyclohexyl-d11-4-methyl-2-oxo-1(2H)-pyridinyl)oxy]-1-deoxy-β-D-glucopyranuronic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)
![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)
![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)


![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)
![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)

